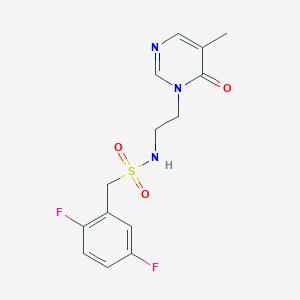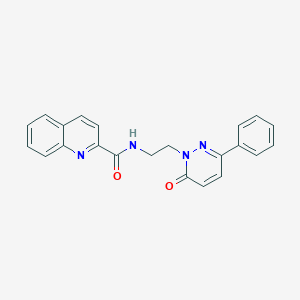![molecular formula C14H19ClN4O3 B2807234 Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate CAS No. 2402830-72-0](/img/structure/B2807234.png)
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C14H19ClN4O3 and a molecular weight of 326.78 g/mol[_{{{CITATION{{{1{tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl ](https://wwwsigmaaldrichcom/US/en/product/enamine/enah6591f3c3?context=bbe){{{CITATION{{{_1{tert-butyl N-1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of tert-butyl carbamate with 2-chloropyrimidine-5-carboxylic acid in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine[_{{{CITATION{{{1{tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f3c3?context=bbe). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature[{{{CITATION{{{_1{tert-butyl N-1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors to ensure consistent quality and yield[_{{{CITATION{{{1{tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah6591f3c3?context=bbe). The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products[{{{CITATION{{{_1{tert-butyl N-1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{tert-butyl N-1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines or carbamates.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring[_{{{CITATION{{{_2{tert-butyl N- 1- (2-chloropyrimidine-5-carbonyl)piperidin-3-yl ....
Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate: Another related compound with a different substitution pattern on the piperidine ring[_{{{CITATION{{{_3{tert-butyl N- 1- (2-chloropyrimidine-5-carbonyl)piperidin-4-yl ....
Uniqueness: Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the tert-butyl carbamate group. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)18-10-4-5-19(8-10)11(20)9-6-16-12(15)17-7-9/h6-7,10H,4-5,8H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYQWKKPFNMUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=C(N=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
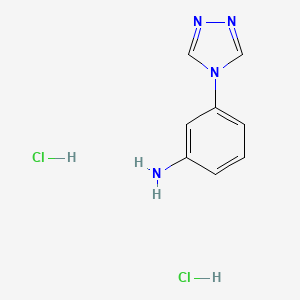
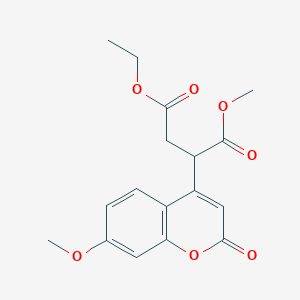
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2807155.png)
![(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde](/img/structure/B2807157.png)
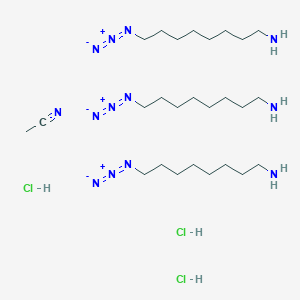
![Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B2807160.png)
![ethyl 5-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807163.png)
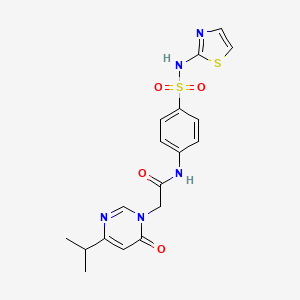
![N-[(2-chlorophenyl)methyl]-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2807165.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2807166.png)
![2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE](/img/structure/B2807167.png)
![(2E)-N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2807168.png)
